

# Technical Support Center: MTT Assay Formazan Dissolution

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## Compound of Interest

Compound Name: 1,3,5-Triphenylformazan

Cat. No.: B1222628

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This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the critical formazan dissolution step in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

## Frequently Asked Questions (FAQs)

Q1: What is the principle behind the MTT assay?

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity. The core principle relies on the ability of viable cells with active mitochondria to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, water-insoluble formazan product.<sup>[1]</sup> This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondrial respiratory chain.<sup>[1]</sup> The resulting formazan crystals must be dissolved in an appropriate solvent, and the intensity of the purple color, which is directly proportional to the number of metabolically active cells, is quantified by measuring the absorbance using a spectrophotometer.<sup>[2]</sup>

Q2: Which solvents are commonly used to dissolve formazan crystals?

The most frequently used solvents for dissolving formazan crystals are:

- Dimethyl sulfoxide (DMSO): Widely used due to its excellent and rapid solubilizing properties.<sup>[1]</sup>

- Acidified Isopropanol: An effective alternative, typically containing a small amount of hydrochloric acid (e.g., 0.04 N HCl) to enhance formazan solubility and stability.[3]
- Sodium Dodecyl Sulfate (SDS) Solution: Often used as a 10-20% solution in an acidic buffer (e.g., 0.01 M HCl). SDS also acts as a detergent to lyse cells, which can aid in the complete release and dissolution of formazan.[3]

Q3: Is it necessary to remove the cell culture medium before adding the solvent?

This depends on the solvent being used.

- For DMSO and acidified isopropanol, it is standard practice to carefully remove the culture medium containing MTT before adding the solvent. This minimizes background absorbance from phenol red in the medium and prevents solvent dilution, ensuring efficient crystal dissolution.[3]
- For SDS-based solutions, the protocol can often be simplified by adding the SDS solution directly to the wells containing the culture medium.[3] The detergent lyses the cells, and the acidic nature of the solution helps to neutralize the phenol red indicator.

Q4: How long does it take to completely dissolve the formazan crystals?

The time required for complete dissolution can vary based on the solvent, cell type, and cell density.

- DMSO can dissolve formazan crystals relatively quickly, often within 5-15 minutes with gentle shaking.[4]
- Acidified isopropanol may require a similar amount of time with agitation.
- SDS solutions often require a longer incubation period, sometimes several hours or even overnight, to achieve complete solubilization.[5]

It is crucial to ensure complete dissolution visually (or microscopically) before reading the plate, as undissolved crystals will lead to inaccurate and highly variable results.

## Solvent Comparison

Choosing the right solvent is critical for the accuracy and reproducibility of the MTT assay. The table below summarizes the properties and performance of common formazan solvents based on experimental data.

Solvent Composition	Absorbance Range (at 570 nm)	Advantages	Disadvantages
99.5% DMSO	0.76 - 1.31[6][7]	- High solubility for formazan- Rapid dissolution[4]	- Can be toxic to cells at higher concentrations- Hygroscopic; requires anhydrous conditions for best results- Requires removal of culture medium
99.5% Isopropanol (PropOH)	0.66 - 1.04[6][7]	- Effective alternative to DMSO- Less toxic than DMSO	- May be less efficient than DMSO for some cell lines- Requires removal of culture medium
SDS in Acidic Buffer (e.g., 10-20% SDS in 0.01 M HCl)	0 - 0.13[6][7]	- Allows for a single-step addition without removing medium- Cell lysis aids in formazan release- Stable formazan solution[8]	- Slower dissolution (may require overnight incubation)- Can cause protein precipitation- Prone to bubble formation if pipetted vigorously
50% Ethanol / 1% Acetic Acid (EtOH/HAc)	0 - 0.22[6][7]	- Readily available reagents	- Low dissolution efficiency- Can cause protein precipitation, interfering with readings

Note: Absorbance values are highly dependent on cell type and density. The provided ranges are based on a study using NIH/3T3 fibroblasts and illustrate relative solvent effectiveness.[6]

[\[7\]](#)

## Experimental Protocols

Below are detailed methodologies for dissolving formazan crystals using the three most common solvents.

### Protocol 1: Using Dimethyl Sulfoxide (DMSO)

- **Incubate with MTT:** After treating cells with your test compound, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- **Remove Medium:** Carefully aspirate the MTT-containing culture medium from each well without disturbing the formazan crystals or the cell layer. For suspension cells, centrifuge the plate first (e.g., 500 x g for 5 minutes) to pellet the cells.
- **Add DMSO:** Add 100-150  $\mu$ L of 100% DMSO to each well.[\[1\]](#)
- **Solubilize:** Place the plate on an orbital shaker at a low speed for 10-15 minutes in the dark to facilitate dissolution. Pipetting up and down can aid in dissolving stubborn crystals, but avoid creating bubbles.
- **Measure Absorbance:** Read the absorbance at a wavelength of 570 nm. It is recommended to also measure a reference wavelength of 630 nm to subtract background absorbance. Readings should be taken within 1 hour of dissolution.

### Protocol 2: Using Acidified Isopropanol

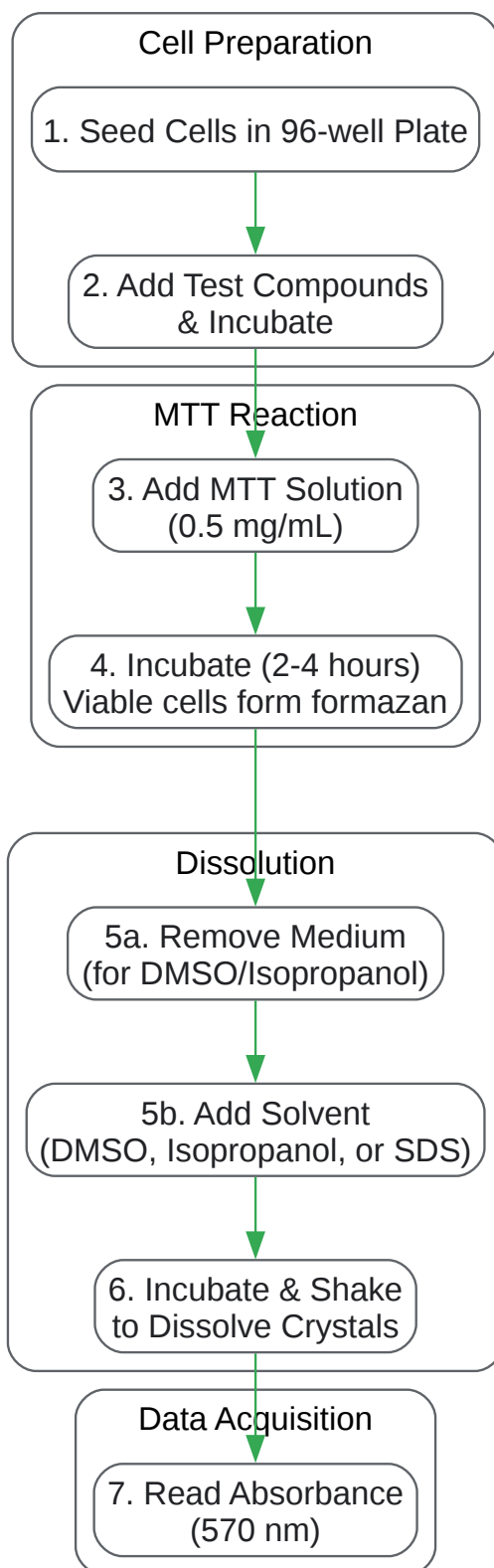
- **Incubate with MTT:** Perform the MTT incubation as described in Protocol 1, Step 1.
- **Remove Medium:** Carefully aspirate the MTT-containing culture medium from each well.
- **Prepare Solvent:** Prepare the solubilization solution of 0.04 N HCl in isopropanol.
- **Add Acidified Isopropanol:** Add 100  $\mu$ L of the acidified isopropanol solution to each well.
- **Solubilize:** Cover the plate and shake for 15 minutes in the dark. Ensure all crystals are fully dissolved.

- **Measure Absorbance:** Read the absorbance at 570 nm (reference wavelength 630 nm). The acidic solution will turn the phenol red in any residual medium to yellow, minimizing its interference at 570 nm.[3]

## Protocol 3: Using Sodium Dodecyl Sulfate (SDS)

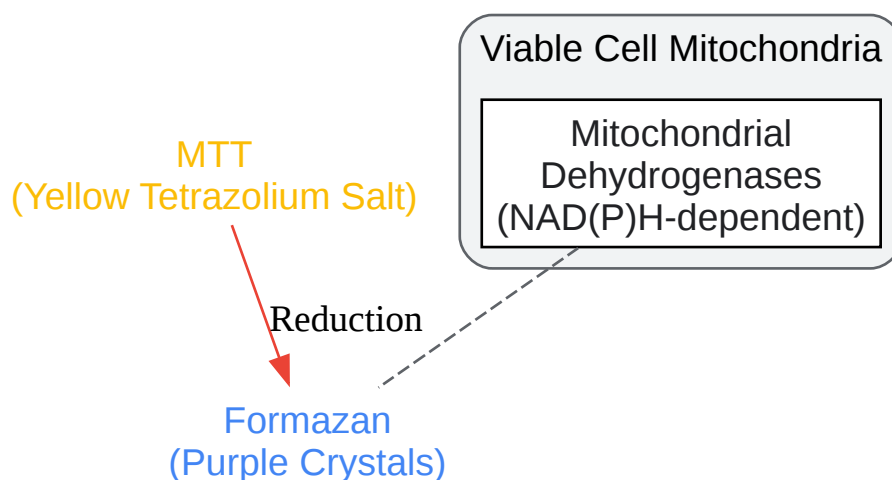
- **Incubate with MTT:** Perform the MTT incubation as described in Protocol 1, Step 1.
- **Prepare Solvent:** Prepare a solution of 10% SDS in 0.01 M HCl.
- **Add SDS Solution:** Add 100  $\mu$ L of the SDS-HCl solution directly to each well without removing the MTT-containing medium.
- **Solubilize:** Gently mix and incubate the plate at 37°C for 4 hours to overnight in a humidified chamber. The long incubation allows for complete cell lysis and formazan dissolution. Do not shake vigorously, as this will cause excessive bubble formation.
- **Measure Absorbance:** Read the absorbance at 570 nm.

## Visual Guides



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Caption: Workflow of the MTT Cell Viability Assay.



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- To cite this document: BenchChem. [Technical Support Center: MTT Assay Formazan Dissolution]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222628#best-solvent-for-dissolving-formazan-in-mtt-assay>]

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